Home > Products > Screening Compounds P52011 > Gemcitabine Monophosphate Formate Salt
Gemcitabine Monophosphate Formate Salt - 1316276-85-3

Gemcitabine Monophosphate Formate Salt

Catalog Number: EVT-10892862
CAS Number: 1316276-85-3
Molecular Formula: C10H14F2N3O9P
Molecular Weight: 389.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gemcitabine Monophosphate Formate Salt is a chemical compound derived from gemcitabine, a nucleoside analog used primarily in cancer therapy. It is classified as a small molecule drug and is known for its role as an antimetabolite, specifically targeting various types of cancer, including pancreatic, breast, and lung cancers. Gemcitabine Monophosphate Formate Salt is recognized for its ability to interfere with DNA synthesis, thereby inhibiting the proliferation of malignant cells.

Source

Gemcitabine Monophosphate Formate Salt is synthesized from gemcitabine, which was originally developed for antiviral applications but has since been repurposed as an anticancer agent. The compound is available in various formulations, including injectable forms, and is marketed under the brand name Gemzar. The active ingredient, gemcitabine hydrochloride, undergoes metabolic transformation in the body to exert its therapeutic effects .

Classification

Gemcitabine Monophosphate Formate Salt falls under several classifications:

  • Drug Class: Antimetabolites
  • Chemical Class: Pyrimidine 2'-deoxyribonucleosides
  • Pharmaceutical Category: Antineoplastic agents .
Synthesis Analysis

Methods

The synthesis of Gemcitabine Monophosphate Formate Salt typically involves the phosphorylation of gemcitabine followed by the formation of the formate salt. This process may include various chemical transformations such as esterification or salt formation techniques.

Technical Details

  1. Phosphorylation: The hydroxyl group on the sugar moiety of gemcitabine is converted into a phosphate group.
  2. Salt Formation: The resultant gemcitabine monophosphate is then reacted with formic acid or formate to yield the formate salt.
  3. Purification: The final product may require purification steps such as crystallization or chromatography to ensure high purity and efficacy.
Molecular Structure Analysis

Structure

The molecular formula of Gemcitabine Monophosphate Formate Salt is C10H14F2N3O9PC_{10}H_{14}F_{2}N_{3}O_{9}P. Its structure consists of a pyrimidine base linked to a ribose sugar that lacks a hydroxyl group at the 2' position, characteristic of nucleoside analogs.

Data

  • Molecular Weight: Approximately 325.2 g/mol.
  • Chemical Structure Representation:
    • SMILES: C1=CN=C(N)C(=N1)C(C(C(C(O)COP(=O)(O)O)O)F)(F)O)O
    • InChI Key: KNTREFQOVSMROS-QPPQHZFASA-N .
Chemical Reactions Analysis

Reactions

Gemcitabine Monophosphate Formate Salt participates in several chemical reactions relevant to its function as an antitumor agent:

  1. Dephosphorylation: In vivo, it can be dephosphorylated to release gemcitabine, which then integrates into DNA during replication.
  2. Formation of Active Metabolites: The compound can undergo further metabolic transformations leading to active metabolites that inhibit DNA synthesis.

Technical Details

These reactions are critical for its mechanism of action and therapeutic efficacy against cancer cells.

Mechanism of Action

Gemcitabine Monophosphate Formate Salt functions primarily through its role as a nucleoside analog:

  1. Incorporation into DNA: Once activated, it mimics deoxycytidine and gets incorporated into the DNA strand during replication.
  2. Induction of Apoptosis: This incorporation leads to chain termination and triggers apoptotic pathways in rapidly dividing cancer cells .
  3. Inhibition of Ribonucleotide Reductase: It also inhibits this enzyme, which is crucial for DNA synthesis, further contributing to its anticancer effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Sensitive to moisture and should be stored in a dry environment.
  • pH Range: Generally stable within a physiological pH range (around pH 7.4).

Relevant data indicates that proper handling is essential due to its cytotoxic nature .

Applications

Gemcitabine Monophosphate Formate Salt has significant applications in oncology:

  • Cancer Treatment: Used primarily for treating pancreatic cancer, non-small cell lung cancer, metastatic breast cancer, and advanced ovarian cancer.
  • Research Applications: Investigated for potential use in combination therapies with other chemotherapeutic agents to enhance efficacy and reduce resistance .
Introduction to Gemcitabine Monophosphate Formate Salt

Historical Development of Nucleoside Analog Prodrugs

The evolution of nucleoside analog prodrugs reflects a systematic response to pharmacological challenges. Early nucleoside therapeutics like cytarabine (1960s) and 5-fluorouracil (1950s) established the antimetabolite concept but faced limitations including rapid deactivation, poor membrane permeability, and dose-limiting toxicities. The 1986 discovery of gemcitabine by Eli Lilly marked a significant advancement due to its self-potentiating mechanism—diphosphorylated gemcitabine inhibits ribonucleotide reductase, depleting deoxycytidine triphosphate pools and enhancing its own incorporation into DNA [2]. However, clinical translation revealed new obstacles:

  • First-generation limitations: Native gemcitabine exhibited plasma half-life of 8-17 minutes due to ubiquitous cytidine deaminase conversion to inactive difluorodeoxyuridine (dFdU). Additionally, dependence on human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake created transporter-dependent resistance [1] [2].
  • Prodrug paradigm shift: Research shifted toward prodrug strategies to bypass metabolic vulnerabilities. Initial approaches focused on hydrophobic modifications (e.g., 4-(N)-acyl derivatives) to enable passive diffusion across membranes, but these suffered from solubility limitations and unpredictable activation kinetics [1] [9].
  • Phosphorylation bypass: The synthesis of monophosphorylated analogs emerged as a solution to overcome the rate-limiting initial phosphorylation step mediated by deoxycytidine kinase. This approach proved particularly valuable in cancers with downregulated kinase expression—a common chemoresistance mechanism in pancreatic ductal adenocarcinoma [7].

Table 1: Evolution of Nucleoside Analog Prodrug Strategies

GenerationRepresentative CompoundsActivation MechanismKey AdvantagesLimitations
First (1980s-90s)Native gemcitabineIntracellular phosphorylationWell-characterized metabolismTransporter-dependent uptake; Rapid deamination
Second (2000s)Elaidic acid-gemcitabine (CP-4126)Intracellular esterase cleavageBypasses hENT1 transportersVariable activation kinetics; Formulation challenges
Third (2010s)Squalenoyl-gemcitabine monophosphateLysosomal enzyme cleavageTransporter-independent; Bypasses kinase stepComplex synthesis; Carrier-mediated delivery
Advanced (2020s)Dipeptide-monophosphate conjugatesPeptide transporter recognitionOral bioavailability potentialIntestinal stability challenges [1] [2] [7]

Role of Gemcitabine Monophosphate in Overcoming Chemoresistance

Chemoresistance in solid tumors involves multifactorial mechanisms that gemcitabine monophosphate specifically addresses through its unique biochemical properties:

  • Transporter-independent cellular entry: Unlike parent gemcitabine requiring hENT1-mediated uptake, the monophosphate prodrug coupled to delivery systems (e.g., squalenoyl nanoassemblies) enters cells via endocytosis or passive diffusion. This effectively overcomes a major resistance pathway in pancreatic cancer where hENT1 expression is frequently downregulated. Experimental models demonstrate that inhibiting hENT1 with dipyridamole reduces gemcitabine cytotoxicity by >90% but has negligible impact on the monophosphate prodrug efficacy [1] [2] [7].

  • Bypassing kinase deficiency: Deoxycytidine kinase downregulation—a common resistance mechanism in recurrent pancreatic cancer—is circumvented by delivering the pre-phosphorylated compound. Squalenoyl-conjugated gemcitabine monophosphate (SQdFdC-MP) nanoassemblies showed 48-fold greater cytotoxicity compared to native gemcitabine in deoxycytidine kinase-deficient pancreatic cancer cell lines (PANC-1, AsPC-1), confirming the kinase-bypass mechanism [7].

  • Overcoming metabolic inactivation: By substituting the labile amino group with stable phosphoester bonds, the monophosphate form resists deamination by cytidine deaminase. This significantly extends plasma half-life and increases tumor exposure. Pharmacokinetic studies in xenograft models showed 3.2-fold higher intratumoral concentrations of active gemcitabine metabolites after monophosphate administration versus equimolar gemcitabine doses [1] [7].

  • Targeting ribonucleotide reductase: The monophosphate serves as a more efficient precursor to gemcitabine diphosphate—the irreversible inhibitor of ribonucleotide reductase (RNR). This depletes deoxyribonucleotide pools essential for DNA repair, particularly in tumors with RNR subunit (RRM1/RRM2) overexpression. Combination studies with RNR-sensitizing agents (gambogic acid, astaxanthin) demonstrate synergistic cytotoxicity when using the monophosphate prodrug [4].

Table 2: Resistance Mechanisms Addressed by Gemcitabine Monophosphate

Resistance MechanismEffect on Native GemcitabineMonophosphate Prodrug SolutionExperimental Evidence
hENT1 downregulation5-10× reduced intracellular accumulationTransporter-independent cellular uptake>80% tumor growth inhibition in hENT1(-) PDAC models vs. <20% with gemcitabine
Deoxycytidine kinase deficiencyImpaired phosphorylation to active formsDirect delivery of monophosphateIC~50~ reduced 48-fold in kinase-deficient cell lines
Cytidine deaminase overexpression>90% systemic conversion to dFdUStable phosphoester bond resists deaminationPlasma AUC increased 3.2× versus equimolar gemcitabine
RRM1/RRM2 upregulationIncreased RNR activity counteracts inhibitionEnhanced diphosphate generationSynergy with RNR-sensitizing agents (combination index=0.2-0.4) [1] [2] [4]

Significance of Formulation in Enhancing Intracellular Delivery

The therapeutic efficacy of gemcitabine monophosphate depends critically on advanced formulation strategies that address its physicochemical challenges—high polarity, enzymatic susceptibility, and rapid renal clearance. Three innovative delivery platforms have demonstrated significant clinical potential:

  • Squalenoyl nanoassemblies: Conjugation of the monophosphate to squalene—a natural isoprenoid chain—enables spontaneous self-assembly into 70-100 nm unilamellar vesicles. This platform achieves three critical objectives:
  • Enhanced tumor accumulation: The nanoparticle structure confers passive targeting via the enhanced permeability and retention effect, with 8.7-fold higher tumor accumulation than free gemcitabine in orthotopic pancreatic models [7].
  • Lysosomotropic activation: Squalenoyl linkage cleavage by cathepsin B in tumor lysosomes ensures tumor-selective release. Pharmacodynamic studies show 40-fold higher intratumoral gemcitabine triphosphate concentrations compared to systemic circulation [7].
  • Overcoming stromal barriers: The nanoassemblies penetrate the dense pancreatic tumor stroma more effectively than free drug, with fluorescence imaging showing 90% deeper tumor penetration in KPC-derived tumors [7].
  • Lipid-calcium-phosphate (LCP) nanoparticles: These asymmetric lipid-layer systems enable co-delivery of gemcitabine monophosphate with synergistic agents:
  • Surface functionalization: Cyclic RGD peptide modification enhances targeting to αvβ3 integrin-overexpressing tumor vasculature, increasing cellular uptake 4.3-fold versus non-targeted nanoparticles [8].
  • Combinatorial loading: Co-encapsulation with paclitaxel (PTX) in a 8:1 molar ratio (GMP:PTX) produces synergistic cytotoxicity (CI=0.32) by concurrently disrupting microtubules and DNA synthesis. This dual-loading system achieved 94.6% tumor growth inhibition in triple-negative breast cancer models versus 62.3% with free drug combinations [8].
  • Calcium phosphate core: Protects the labile monophosphate from serum phosphatases, reducing premature dephosphorylation to <5% over 24 hours in plasma [6] [8].

  • Activatable liposomes: Temperature-sensitive liposomes (TSLs) incorporating copper-gemcitabine complexes achieve unprecedented 12% (wt/wt) drug loading—4-fold higher than conventional liposomes. When combined with focused ultrasound hyperthermia (41-42°C), these formulations enable:

  • Spatiotemporal control: Localized drug release within tumors reduces systemic exposure, decreasing hepatotoxicity by 70% versus free gemcitabine [10].
  • Stromal modulation: Hyperthermia enhances tumor perfusion and nanoparticle extravasation, overcoming the barrier posed by desmoplastic stroma in pancreatic cancer [10].

Table 3: Advanced Formulation Platforms for Gemcitabine Monophosphate Delivery

Formulation PlatformKey ComponentsParticle PropertiesTherapeutic Advantages
Squalenoyl nanoassembliesSqualenoyl-gemcitabine monophosphate bioconjugate70-100 nm unilamellar vesicles; Zeta potential: -25 mVTransporter-independent uptake; Cathepsin B-triggered release; Deep tumor penetration
Lipid-calcium-phosphate nanoparticlesDSPC/Cholesterol/DOTAP lipids; CaP core; cRGD-PEG-DSPE85.1 ± 8.1 nm diameter; Zeta potential: +18.3 mV93.6% GMP encapsulation; Combinatorial co-delivery; Integrin-targeted uptake
Thermosensitive liposomesDPPC/DSPC/MPPC/DSPE-PEG~2000~; Cu(II)-gemcitabine complex90-120 nm; Phase transition: 41-42°C12% wt/wt drug loading; Ultrasound-triggered release; Spatiotemporal control [7] [8] [10]

The convergence of these advanced delivery strategies with the inherent pharmacological advantages of the monophosphate moiety represents a paradigm shift in nucleoside analog therapy. Ongoing clinical translation of these formulations holds significant promise for overcoming therapeutically recalcitrant malignancies, particularly pancreatic ductal adenocarcinoma where current gemcitabine regimens provide only marginal survival benefits. Future development will likely focus on hybrid systems combining tumor-specific targeting ligands, stimuli-responsive release mechanisms, and complementary therapeutic agents to maximize therapeutic indices [7] [8] [10].

Properties

CAS Number

1316276-85-3

Product Name

Gemcitabine Monophosphate Formate Salt

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;formic acid

Molecular Formula

C10H14F2N3O9P

Molecular Weight

389.20 g/mol

InChI

InChI=1S/C9H12F2N3O7P.CH2O2/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;2-1-3/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);1H,(H,2,3)/t4-,6-,7-;/m1./s1

InChI Key

IWMDNZSCVDTYEH-OSZBKLCCSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F.C(=O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)O)O)(F)F.C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.